Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a tetrahydropyrimidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of urea, followed by esterification with pentanol. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Pentyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Pentyl 4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and radical formation. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H21BrN2O3 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O3/c1-3-4-7-10-23-16(21)14-11(2)19-17(22)20-15(14)12-8-5-6-9-13(12)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H2,19,20,22) |
InChI Key |
QVROYWLYFKFIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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